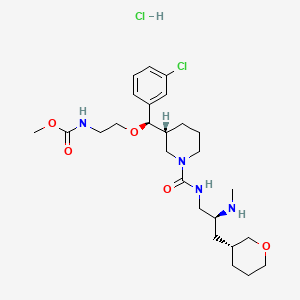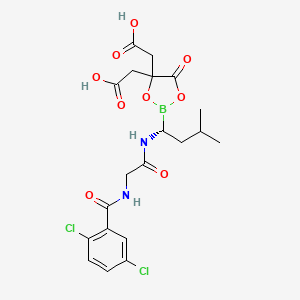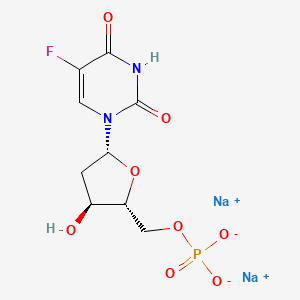
alpha-D-Gal-(1->3)-beta-D-Gal-(1->4)-D-GlcNAc
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The α-Gal epitope Gal-α-1,3-Gal-β-1,4-GlcNAc is a trisaccharide expressed on glycoproteins and glycolipids of mammals, except Old World monkeys, apes, and humans . It is associated with the α-Gal syndrome, a complex allergic disease characterized by the development of specific IgE antibodies against the carbohydrate galactose-α-1,3-galactose (α-Gal), an oligosaccharide present in cells and tissues of non-primate mammals .
Molecular Structure Analysis
The α-Gal epitope is a trisaccharide structure composed of two galactose molecules and one N-acetylglucosamine molecule, linked in a specific configuration (Gal-α-1,3-Gal-β-1,4-GlcNAc) .
Chemical Reactions Analysis
The α-Gal epitope is involved in various immune reactions. In the α-Gal syndrome, specific IgE antibodies are developed against the α-Gal epitope, leading to allergic reactions . The enzyme α-galactosidase can catalyze the hydrolysis of the α-Gal epitope .
Physical And Chemical Properties Analysis
The α-Gal epitope is a carbohydrate moiety present in cells and tissues of non-primate mammals . It is expressed on glycoproteins and glycolipids . The α-Gal epitope is hydrolyzed by the enzyme α-galactosidase .
Applications De Recherche Scientifique
This compound forms part of the NeuAc alpha 2,3Gal beta 1,3(4)GlcNAc sequences found in terminal carbohydrate groups of glycoproteins and glycolipids. It's involved in the primary structure of Gal beta 1,3(4)GlcNAc alpha 2,3-sialyltransferase, a significant enzyme in glycosylation processes (Wen et al., 1992).
The conformational properties of this compound, when part of several sialyloligosaccharides present in N- and O-linked carbohydrate groups of glycoproteins, have been analyzed using NMR data, highlighting its role in the structure and function of these important biomolecules (Sabesan et al., 1991).
Its involvement in the structures of asparagine-linked oligosaccharides of the glycoprotein fetuin, which contains sialic acid linked to N-acetylglucosamine, has been explored. Such studies are crucial in understanding protein glycosylation and its impact on protein function (Cumming et al., 1989).
Molecular dynamics and NMR studies of this compound within the sialyl-Lewis X antigen have been conducted. Such studies are vital for understanding the dynamics and interaction of carbohydrates, influencing cell signaling and recognition (Rutherford et al., 1994).
The compound's role in glycolipid acceptor specificity has been examined, particularly its involvement in the in vivo biosynthesis of sialyl Lewis X determinant. Understanding this specificity is key in the study of cellular interactions and signal transduction (Miyamoto et al., 1995).
Mécanisme D'action
The α-Gal syndrome is characterized by the development of specific IgE antibodies against the α-Gal epitope . Primary sensitization to α-Gal occurs via tick bites . The tick saliva contains proteins carrying α-Gal, but also bioactive molecules, such as prostaglandin E2, which stimulate an increased expression of anti-inflammatory cytokines while promoting a decrease in the production of proinflammatory mediators . These components might promote Th2-related immunity and trigger a class switch to IgE antibodies directed against the α-Gal epitope .
Safety and Hazards
Orientations Futures
Future research directions include a closer look at the immune response against α-Gal, in healthy and in α-Gal allergic individuals . Moreover, our current knowledge on the role of tick bites in the sensitization process needs to be expanded . Open research questions that remain to be answered will help to get a better understanding and lead to a better management of the disease .
Propriétés
IUPAC Name |
N-[(3R,4R,5S,6R)-5-[(2S,3R,4S,5S,6R)-3,5-dihydroxy-6-(hydroxymethyl)-4-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-2,4-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H35NO16/c1-5(25)21-9-12(28)16(8(4-24)33-18(9)32)36-20-15(31)17(11(27)7(3-23)35-20)37-19-14(30)13(29)10(26)6(2-22)34-19/h6-20,22-24,26-32H,2-4H2,1H3,(H,21,25)/t6-,7-,8-,9-,10+,11+,12-,13+,14-,15-,16-,17+,18?,19-,20+/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNISLDGFPWIBDF-MPRBLYSKSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1C(C(C(OC1O)CO)OC2C(C(C(C(O2)CO)O)OC3C(C(C(C(O3)CO)O)O)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](OC1O)CO)O[C@H]2[C@@H]([C@H]([C@H]([C@H](O2)CO)O)O[C@@H]3[C@@H]([C@H]([C@H]([C@H](O3)CO)O)O)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H35NO16 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
545.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
alpha-D-Gal-(1->3)-beta-D-Gal-(1->4)-D-GlcNAc | |
Q & A
A: Galalpha1-3Galbeta1-4GlcNAc-R, also known as the α-Gal epitope, interacts primarily with anti-Gal antibodies present in humans and Old World primates. These antibodies are naturally occurring and constitute about 1% of total immunoglobulins in humans []. The binding of anti-Gal antibodies to α-Gal epitopes on cell surfaces triggers a cascade of immune responses, leading to hyperacute rejection in the context of xenotransplantation []. This rejection is characterized by complement activation, antibody-dependent cell-mediated cytotoxicity, and inflammation, ultimately resulting in rapid graft destruction [].
ANone: Galalpha1-3Galbeta1-4GlcNAc-R is a trisaccharide with the following structure:
ANone: As a carbohydrate, the term "material compatibility" is not typically used for Galalpha1-3Galbeta1-4GlcNAc-R. This epitope is part of larger glycoproteins or glycolipids. Its stability depends on the context of the molecule it's attached to. In general, glycosidic linkages can be cleaved by specific enzymes or under harsh chemical conditions.
ANone: Galalpha1-3Galbeta1-4GlcNAc-R is a carbohydrate and does not possess catalytic properties. It's a recognition element, not an enzyme.
A: While computational studies specifically on Galalpha1-3Galbeta1-4GlcNAc-R are limited, molecular dynamics simulations and docking studies have been used to investigate the interaction between similar carbohydrate antigens and antibodies []. These studies provide insights into binding affinities, key residues involved, and potential strategies to modulate immune recognition.
A: Modifications to the Galalpha1-3Galbeta1-4GlcNAc-R structure can significantly impact its recognition by anti-Gal antibodies and lectins []. For instance:
- Terminal modifications: Adding an alpha1-2-linked fucose to the terminal galactose generates the blood group B antigen, altering antibody binding [].
- Linkage variations: Changing the linkage between galactose residues (e.g., to beta1-3) impacts recognition by lectins like Griffonia simplicifolia I-B4 [].
- Chain length: Longer oligosaccharide chains containing the α-Gal epitope may have lower affinity for anti-Gal antibodies compared to shorter ones [].
ANone: PK/PD studies are not relevant for Galalpha1-3Galbeta1-4GlcNAc-R as it is not a drug but a naturally occurring carbohydrate epitope. Research focuses on its role in xenotransplantation rejection and exploring strategies to overcome this barrier.
ANone: Several approaches have been investigated in preclinical models to address the α-Gal barrier in xenotransplantation:
- Genetically engineered animals: Pigs deficient in α1,3-galactosyltransferase, the enzyme responsible for α-Gal synthesis, have been developed to reduce xenoantigen expression [, ].
- Enzymatic treatment: Enzymes like α-galactosidase and Endo-β-galactosidase C can remove α-Gal epitopes from pig tissues, showing promise in delaying hyperacute rejection in preclinical models [, , ].
- Immunosuppression: Strategies to modulate the recipient's immune system, such as inducing tolerance to α-Gal or depleting anti-Gal antibodies, are being explored [, ].
- Incomplete α-Gal removal: Current methods may not eliminate all α-Gal epitopes, leading to ongoing immune responses [].
- Non-Gal antigens: Other xenoantigens on pig cells can trigger immune rejection, requiring additional strategies to address these targets [].
ANone: Safety concerns regarding α-Gal manipulation primarily relate to:
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(3R)-N-[5-chloro-4-(5-fluoro-2-methoxyphenyl)pyridin-2-yl]piperidine-3-carboxamide](/img/structure/B1139451.png)









![(1E)-N-Methoxy-2-[(1-oxido-2-pyridinyl)sulfanyl]ethanimine](/img/structure/B1139471.png)

